4-methoxy-N,N-dipropylbenzenesulfonamide
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Overview
Description
4-methoxy-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C13H21NO3S It is a sulfonamide derivative, characterized by the presence of a methoxy group attached to the benzene ring and two propyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N,N-dipropylbenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-hydroxy-N,N-dipropylbenzenesulfonamide.
Reduction: N,N-dipropylbenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the substituent used.
Scientific Research Applications
4-methoxy-N,N-dipropylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-methoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the sulfonamide moiety play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide: Similar structure but with a chlorine atom instead of a hydrogen atom on the benzene ring.
N,N′-1,4-naphthalenediylbis(4-methoxybenzenesulfonamide): Contains a naphthalene ring instead of a benzene ring.
4-methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a propynyl group instead of dipropyl groups.
Uniqueness
4-methoxy-N,N-dipropylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methoxy group and dipropylamine moiety make it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C13H21NO3S |
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Molecular Weight |
271.38 g/mol |
IUPAC Name |
4-methoxy-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-4-10-14(11-5-2)18(15,16)13-8-6-12(17-3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
DVCUIDDJBLKLQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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